molecular formula C9H6FN3O3 B1413460 2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid CAS No. 1929520-58-0

2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid

Cat. No.: B1413460
CAS No.: 1929520-58-0
M. Wt: 223.16 g/mol
InChI Key: GFYQBXVZLMDBNY-UHFFFAOYSA-N
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Description

2-(6-Fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid is a heterocyclic carboxylic acid featuring a benzotriazin core substituted with a fluorine atom at the 6-position and an oxo group at the 4-position. The acetic acid moiety is attached to the nitrogen at position 3 of the triazin ring. Its applications may include enzyme inhibition or coordination chemistry due to the carboxylate group’s chelating properties.

Properties

IUPAC Name

2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O3/c10-5-1-2-7-6(3-5)9(16)13(12-11-7)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYQBXVZLMDBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(N=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,4-dichloro-6-fluorobenzene-1,3-diamine, under acidic or basic conditions.

    Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction, where the triazine derivative reacts with a suitable acetic acid precursor, such as bromoacetic acid, in the presence of a base like sodium hydroxide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluoro substituent.

Scientific Research Applications

2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of D-amino acid oxidase, which has implications in neurological research.

    Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as flame retardants or phase change materials.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing its normal substrate from binding and thereby inhibiting its activity. The molecular pathways involved may include the modulation of enzyme activity, alteration of metabolic pathways, or interaction with cellular receptors.

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share structural motifs with the target molecule but exhibit distinct substitutions and heterocyclic frameworks, leading to divergent physicochemical and biological properties.

2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic Acid
  • Core Structure : Benzo[b][1,4]oxazin (oxygen-containing heterocycle) vs. benzotriazin (nitrogen-rich triazin).
  • Substituents : Chlorine at position 6 and oxo group at position 3.
  • Functional Groups : Acetic acid at position 4 of the oxazin ring.
  • Key Differences :
    • The oxazin ring’s oxygen atom reduces aromaticity compared to the triazin system, altering electronic properties.
    • Chlorine’s larger atomic radius and higher lipophilicity compared to fluorine may enhance membrane permeability but reduce metabolic stability .
(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-3-phenylpropanoic Acid (CAS: 958984-65-1)
  • Core Structure : Benzotriazin with a phenylalanine-derived side chain.
  • Substituents : Acetylated amide linkage to (S)-phenylalanine.
  • Higher molecular weight (C₁₉H₁₆N₄O₄; ~376.36 g/mol) compared to the target compound’s simpler structure may reduce solubility but improve target specificity .
2-[(2Z)-4-oxo-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-yl]acetic Acid (CAS: 29560-50-7)
  • Core Structure: Thiazolidinone fused with a triazole-imino group.
  • Substituents: Phenyl group at position 3 and triazole-imino at position 2.
  • Key Differences: The thiazolidinone ring’s sulfur atom contributes to distinct electronic and conformational properties. The Z-configuration of the imino group and triazole’s planar structure may facilitate π-π stacking interactions, relevant in antimicrobial or anticancer applications .

Comparative Data Table

Property/Feature Target Compound 6-Chloro-oxazin Analog Phenylalanine-Benzotriazin Thiazolidinone-Triazole
Core Heterocycle Benzo[d][1,2,3]triazin Benzo[b][1,4]oxazin Benzo[d][1,2,3]triazin Thiazolidinone-triazole
Substituents 6-Fluoro, 4-oxo, acetic acid 6-Chloro, 3-oxo, acetic acid 4-Oxo, acetyl-phenylalanine 4-Oxo, phenyl, triazole-imino
Molecular Formula C₉H₆FN₃O₃ C₁₀H₇ClNO₄ C₁₉H₁₆N₄O₄ C₁₃H₁₁N₅O₃S
Molar Mass (g/mol) ~223.16 ~256.63 ~376.36 ~317.32
Key Functional Groups Carboxylic acid, fluoro, triazin Carboxylic acid, chloro, oxazin Amide, chiral center, aromatic Thioether, triazole, imino
Potential Applications Enzyme inhibition, chelation Material science, intermediates Peptidomimetics, drug design Antimicrobials, kinase inhibitors

Research Findings and Implications

  • Electron-Withdrawing Effects : The target compound’s fluorine atom enhances the oxo group’s electron-withdrawing capacity, increasing the acetic acid’s acidity (pKa ~2-3) compared to the chloro analog (pKa ~2.5-3.5) .
  • Biological Activity: The phenylalanine derivative () likely targets proteases or receptors due to its peptidomimetic structure, whereas the thiazolidinone-triazole compound () may inhibit microbial enzymes via triazole-metal interactions .
  • Solubility and Bioavailability : The target compound’s lower molecular weight and polar groups suggest better aqueous solubility than bulkier analogs, though chloro and phenyl groups in analogs may enhance tissue penetration .

Biological Activity

Overview

2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid is a heterocyclic compound belonging to the triazine class. Its unique structure, characterized by a fused triazine and benzene ring along with a fluoro substituent and an acetic acid moiety, positions it as a subject of interest in various biological and pharmacological studies. This article delves into its biological activity, including its interactions with enzymes, effects on cellular processes, and potential therapeutic applications.

Enzyme Interactions

This compound has demonstrated significant interactions with critical enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes is particularly relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's. Studies indicate that this compound can effectively inhibit AChE activity, which may enhance cholinergic neurotransmission and provide symptomatic relief in cognitive decline.

Cellular Effects

The compound has been shown to influence various cellular functions. In vitro studies reveal its ability to modulate cell signaling pathways and gene expression. Notably, in cancer cell lines, it exhibits anti-proliferative properties and induces apoptosis. The mechanism involves the activation of intrinsic apoptotic pathways and the downregulation of anti-apoptotic proteins.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionAChE and BuChE inhibition
Anti-CancerInduces apoptosis in cancer cell lines
Cellular Signaling ModulationAlters gene expression and metabolic pathways

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective effects of this compound found that it significantly reduced neuronal cell death in models of oxidative stress. The compound's ability to scavenge free radicals was highlighted as a key mechanism.
  • Cancer Research : In a series of experiments involving various cancer cell lines (e.g., breast and colon cancer), the compound was observed to inhibit cell proliferation effectively. The IC50 values were determined to be in the micromolar range, indicating potent activity against these malignancies.
  • Inflammation Studies : Additional research has shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Neurodegenerative Diseases : Due to its AChE inhibitory action, it may serve as a candidate for Alzheimer's disease treatment.
  • Cancer Therapy : Its anti-cancer properties make it a potential lead compound for developing new chemotherapeutic agents.
  • Anti-inflammatory Agents : Its ability to modulate inflammatory cytokines indicates utility in managing chronic inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid

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